molecular formula C11H14BrNO B8487754 2-Bromo-3-cyclohexyloxy pyridine

2-Bromo-3-cyclohexyloxy pyridine

Cat. No.: B8487754
M. Wt: 256.14 g/mol
InChI Key: RMODLJFJMDLLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyclohexyloxy pyridine is a brominated pyridine derivative characterized by a cyclohexyloxy substituent at the 3-position and a bromine atom at the 2-position of the pyridine ring.

  • Molecular Formula: Likely C₁₁H₁₄BrNO (assuming a cyclohexyloxy group: C₆H₁₁O).
  • Molecular Weight: Estimated 272.14 g/mol.
  • The bromine atom at the 2-position may influence electronic properties and reactivity, making it a candidate for further functionalization via cross-coupling reactions.

This compound is likely used in pharmaceutical intermediates or agrochemical research, where its substituents could modulate bioavailability and target binding .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-3-cyclohexyloxypyridine

InChI

InChI=1S/C11H14BrNO/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2

InChI Key

RMODLJFJMDLLGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(N=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Bromopyridine Derivatives

Structural and Physical Properties

The following table compares 2-bromo-3-cyclohexyloxy pyridine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties
This compound C₁₁H₁₄BrNO 272.14 Br, cyclohexyloxy High lipophilicity (inferred)
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br, methyl Boiling point: ~200–205°C (estimated)
5-Bromo-2-methoxy-3-methylpyridine C₈H₁₀BrNO 202.05 Br, methoxy, methyl Refractive index: 1.554
2-Bromo-3-(2-pyridinylmethoxy)pyridine C₁₁H₉BrN₂O 275.11 Br, pyridinylmethoxy Polar due to additional pyridine ring
Key Observations:
  • Lipophilicity: The cyclohexyloxy group increases logP (octanol-water partition coefficient), making the compound more lipophilic than derivatives with methoxy or pyridinylmethoxy groups .
  • Electronic Effects : Bromine’s electron-withdrawing nature is moderated by the electron-donating cyclohexyloxy group, creating a unique electronic profile for nucleophilic aromatic substitution.
This compound:
  • Likely undergoes Suzuki-Miyaura cross-coupling at the bromine position, similar to 2-bromo-3-methylpyridine .
  • The cyclohexyloxy group may require protection during synthesis due to its sensitivity to strong acids or bases.
Comparison with 5-Bromo-2-methoxy-3-methylpyridine:
  • The methoxy group in the latter compound is less bulky, enabling faster reaction rates in palladium-catalyzed couplings .
  • Both compounds serve as intermediates for drug discovery, but the cyclohexyloxy derivative’s lipophilicity may favor blood-brain barrier penetration in CNS-targeting pharmaceuticals.

Research and Industrial Relevance

  • Pharmaceuticals : The cyclohexyloxy group’s lipophilicity makes this compound valuable in designing kinase inhibitors or antimicrobial agents .
  • Agrochemicals : Bromopyridines are precursors to herbicides; the bulky substituent may enhance soil persistence .

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